![molecular formula C19H14ClN3O3S2 B2503686 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide CAS No. 898456-57-0](/img/structure/B2503686.png)
5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antithrombotic Agent
This compound has been identified as a potent and selective, direct Factor Xa (FXa) inhibitor . FXa is a crucial enzyme in the blood coagulation cascade, and inhibiting it can prevent thrombosis, which is the formation of blood clots inside blood vessels. This compound has excellent in vivo antithrombotic activity and is currently under clinical development for the prevention and treatment of thrombosis .
Suzuki–Miyaura Coupling
While not directly related to the compound, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The compound, being a boronic ester, could potentially be used in this reaction.
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from an organoboron compound . This process is not well developed for boronic esters, but recent research has shown promising results . Given that the compound is a boronic ester, it could potentially be used in research to further develop this process.
properties
IUPAC Name |
5-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-12-21-16-5-3-2-4-15(16)19(24)23(12)14-8-6-13(7-9-14)22-28(25,26)18-11-10-17(20)27-18/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIBVSSSDDOXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide |
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